3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 2-methylpropan-1-amine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a similar structure but lacking the 2-methyl group.
Mescaline: A naturally occurring compound with a 3,4,5-trimethoxyphenethylamine structure.
Bevantolol: A beta-1 adrenoceptor antagonist with a similar phenethylamine backbone.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methyl group differentiates it from other phenethylamines, potentially leading to unique interactions with molecular targets and distinct pharmacological effects .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSHDOWDCAAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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